molecular formula C11H13NO B8569593 5-Ethoxy-2-methylindole

5-Ethoxy-2-methylindole

Cat. No. B8569593
M. Wt: 175.23 g/mol
InChI Key: WUHIKCJBSKWNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-methylindole is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-2-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-2-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethoxy-2-methylindole

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-ethoxy-2-methyl-1H-indole

InChI

InChI=1S/C11H13NO/c1-3-13-10-4-5-11-9(7-10)6-8(2)12-11/h4-7,12H,3H2,1-2H3

InChI Key

WUHIKCJBSKWNIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 506a (900 mg, 3.58 mmol) was dissolved in THF (15 mL) under an atmosphere of Argon. The solution was cooled to −40° C. over 10 min and secbutyllithium (1.4 M, 5.37 mL) was added slowly as to maintain an internal temperature of <−25° C. After reaching 1 equiv of sec-butyllithium (2.7 mL) the reaction mixture turned a bright yellow signifying deprotonation of the amide nitrogen. The reaction mixture was then cooled to −50° C. and a solution of N-methoxy-N-methylacetylamide 407 (442.8 mg, 4.78 mmol) in THF (3 mL) was added over 5 min. The reaction mixture was warmed to −10° C. over 30 min. The mixture was partitioned between Et2O (75 mL) and 0.5 N HCl (75 mL). The aqueous layer was separated and extracted an additional two times with Et2O (50 mL). The Et2O phases were combined and washed with brine (75 mL) and then dried over Na2SO4 to yield a dark-brown oil. The crude intermediate was dissolved in DCM (20 mL). TFA (3 mL) was added to the mixture which was then stirred at rt for 48 h. Upon completion, the reaction mixture was added to a separatory funnel and washed with NaHCO3 (50 mL) followed by brine (50 mL). The organic layer was separated and then dried over Na2SO4 to provide a crude black oil (1 g) which was purified by chromatography (0% to 20% EtOAc/hexanes) to yield a brown solid (335 mg, 53%): mp 88-90° C. TLC Rf 0.48 (20% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3) δ 7.72 (s, 1H), 7.16-7.14 (d, 1H, J=8.64 Hz), 6.99 (d, 1H, J=2.4 Hz), 6.77-6.75 (dd, 1H, J1=8.7 Hz, J2=2.4 Hz), 6.13 (s, 1H), 4.07-4.04 (q, 2H, J=6.96 Hz), 2.41 (s, 3H), 1.43-1.40 (t, 3H, J=6.96 Hz). 13C NMR (150 MHz, CDCl3) δ 153.3, 135.8, 131.2, 129.5, 111.33, 110.75, 103.1, 100.3, 64.2, 15.1, 13.8. Elemental analysis calculated for C11H13NO: C, 75.40; H, 7.48; N, 7.99. Found: C, 75.11; H, 7.64; N, 7.46.
[Compound]
Name
Compound 506a
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-methoxy-N-methylacetylamide
Quantity
442.8 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
3 mL
Type
reactant
Reaction Step Seven
Name
Yield
53%

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